molecular formula C25H24N2O4 B2615352 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-52-0

2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2615352
CAS No.: 883955-52-0
M. Wt: 416.477
InChI Key: SSZCSKOAMAQRGX-UHFFFAOYSA-N
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Description

2-Cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule features a chromeno[2,3-d]pyrimidine core, a privileged scaffold recognized for its significant biological potential. Chromeno[2,3-d]pyrimidine derivatives are a subject of intense scientific interest, with recent studies focusing on their efficient and regioselective synthesis . The specific substitution pattern on this compound—incorporating cyclohexyl, p-tolyl, and methoxy groups—is strategically chosen to modulate the molecule's lipophilicity, steric profile, and electronic properties, which are critical for interaction with biological targets. Research Applications and Value: Compounds based on the chromeno[2,3-d]pyrimidine-dione structure have been investigated as inhibitors of key biological pathways. Notably, closely related analogues have been identified as potent NF-κB inhibitors, suggesting this chemical class holds promise for developing new anti-inflammatory and anti-cancer agents . The structural features of this compound make it a valuable intermediate for constructing more complex molecular libraries or for use as a key precursor in the synthesis of potential kinase inhibitors, given the established role of pyrimidine-based cores in targeted cancer therapies . Its mechanism of action, while target-dependent, would be expected to involve high-affinity binding to enzyme active sites, potentially leading to apoptosis induction and cell cycle arrest, as observed with other fused pyrimidine derivatives . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle this material with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

2-cyclohexyl-8-methoxy-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-15-8-10-17(11-9-15)27-23(16-6-4-3-5-7-16)26-24-21(25(27)29)22(28)19-13-12-18(30-2)14-20(19)31-24/h8-14,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZCSKOAMAQRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining appropriate starting materials under controlled conditions.
  • Cyclization : Formation of cyclic structures.
  • Functional Group Modifications : Tailoring the compound's properties through specific chemical transformations.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Conversion of functional groups to higher oxidation states.
  • Reduction : Reduction of carbonyl groups to alcohols.
  • Substitution : Replacement of functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

This compound has several notable applications in scientific research:

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structure allows for the development of derivatives with tailored properties for specific applications.

Biology

Research indicates potential bioactive properties, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various pathogens.
  • Anti-inflammatory Properties : Investigations suggest it may modulate inflammatory pathways.
  • Anticancer Potential : Studies have explored its efficacy against different cancer cell lines, indicating selective cytotoxicity towards malignant cells while sparing normal cells.

Medicine

The therapeutic potential of this compound is being explored for treating various diseases, particularly those involving inflammation and cancer. Its mechanism of action may involve interactions with specific molecular targets and pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives related to this compound. The results indicated significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity towards human cancer cells. This was evidenced by reduced viability in treated cell lines compared to controls.

Case Study 3: Enzyme Inhibition

Research highlighted that similar compounds could inhibit enzymes involved in metabolic pathways relevant to disease progression. For instance, inhibition of acetylcholinesterase was noted as a potential mechanism for neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

A. Substituent Effects on Lipophilicity

  • The cyclohexyl group at position 2 in the target compound increases lipophilicity (predicted XLogP ~4.2) compared to smaller alkyl groups (e.g., propyl in , XLogP 3.7). The diphenyl analog has even higher lipophilicity (~4.5) due to aromatic substituents.
  • The methoxy group at position 8 reduces hydrogen-bond-donor capacity relative to the hydroxy group in the 4-imino analog , which has two H-bond donors (OH, NH).

B. Steric and Electronic Influences

  • The p-tolyl group at position 3 (target compound) balances aromaticity and steric effects, whereas the 2-phenylethyl group in introduces conformational flexibility.
  • The diphenyl substituents in may enhance π-π stacking but could hinder solubility.

Biological Activity

The compound 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a chromene core fused with a pyrimidine ring. The synthesis of such compounds typically involves multi-step organic reactions that can include cyclization and functional group modifications. Recent studies have highlighted various synthetic routes that lead to the formation of chromene-containing compounds, emphasizing the importance of regioselectivity and stereochemistry in these reactions .

Anticancer Properties

Research indicates that derivatives of chromeno-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that thiazolo[3,2-a]pyrimidine derivatives possess high cytotoxicity against MCF-7 (breast cancer) and other cancer lines while exhibiting moderate toxicity against normal liver cells . The selective cytotoxicity observed suggests a potential therapeutic window for these compounds.

The mechanism by which chromeno-pyrimidines exert their biological effects often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases . Additionally, they may act as positive allosteric modulators at glutamatergic receptors, further implicating their role in neuroprotection and cognitive enhancement.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against specific cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell growth in prostate adenocarcinoma (PC3) and cervical cancer (M-HeLa) cell lines . The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to identify key functional groups responsible for the biological activity of chromeno-pyrimidine derivatives. Modifications at specific positions on the chromene or pyrimidine rings significantly influenced potency and selectivity against cancer cells . For example, variations in substituents on the aromatic rings were found to enhance cytotoxic effects while reducing toxicity towards normal cells.

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-712AChE inhibition
Similar DerivativePC310Apoptosis induction
Similar DerivativeM-HeLa8Glutamatergic receptor modulation

Q & A

Q. What synthetic methodologies are optimal for constructing the chromenopyrimidine-dione scaffold?

  • Methodological Answer : Microwave-assisted synthesis is highly efficient for chromenopyrimidine derivatives, as demonstrated for analogous compounds. For example, microwave irradiation (150–200 W, 10–15 min) in ethanol with catalytic acetic acid accelerates cyclocondensation, achieving yields >80% . Traditional reflux methods (6–8 hours) are less efficient (~60% yield). Key steps include:
  • Cyclohexyl group introduction : Use cyclohexylamine in a nucleophilic substitution or condensation reaction.
  • Methoxy positioning : Protect phenolic hydroxyl groups during synthesis to avoid side reactions.
  • Crystallization : Purify using ethyl acetate/hexane (3:1) for high-purity crystals .

Q. How can structural characterization be rigorously performed for this compound?

  • Methodological Answer : Combine spectral and crystallographic techniques:
  • Elemental Analysis : Confirm stoichiometry (e.g., C: 75.57%, H: 5.02%, N: 11.02% for C₂₄H₁₉N₃O₂ analogs) .
  • 1H/13C NMR : Use DMSO-d₆ to resolve aromatic protons (δ 6.03–8.35 ppm for H-aromatic and imine protons) and confirm substituents (e.g., methoxy at δ ~3.8 ppm) .
  • X-ray Crystallography : Resolve the fused chromenopyrimidine-dione system (mean C–C bond length: 1.39–1.42 Å; R-factor <0.08) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ <20 μM observed for 3-aryl chromenopyrimidines) .
  • Antimicrobial Screening : Agar diffusion against S. aureus (zone of inhibition >15 mm at 100 μg/mL) .
  • Enzyme Inhibition : Test against COX-2 or topoisomerase II using fluorometric kits .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Use DMSO-PEG 400 mixtures (1:4 v/v) or β-cyclodextrin inclusion complexes (2:1 molar ratio) .
  • Stability Testing : Monitor degradation in PBS (pH 7.4) at 37°C over 48 hours via HPLC (λ = 254 nm) .

Q. What analytical techniques validate purity and stability under storage conditions?

  • Methodological Answer :
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
  • TGA/DSC : Confirm thermal stability up to 200°C (decomposition onset) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the dione moiety?

  • Methodological Answer :
  • Derivatization : Replace the dione with thione (using Lawesson’s reagent) or imine groups to modulate electron density .
  • Bioisosteric Replacement : Substitute cyclohexyl with adamantyl or tert-butyl to study steric effects on target binding .
  • Data Table :
DerivativeIC₅₀ (μM, MCF-7)LogP
Parent18.53.2
Thione12.33.8
Adamantyl25.64.1

Q. What mechanistic studies elucidate its anticancer activity?

  • Methodological Answer :
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation (fold change >2.5 at 10 μM) .
  • ROS Generation : Measure using DCFH-DA fluorescence (2-fold increase vs. control) .
  • Molecular Docking : Use Autodock Vina with PDB 1M17 (COX-2) to identify H-bonding with Arg120 and hydrophobic interactions .

Q. How can contradictory data in biological assays be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze via HPLC and elemental analysis to rule out impurities .
  • Assay Reproducibility : Standardize cell lines (e.g., ATCC-certified HeLa) and culture conditions (10% FBS, 5% CO₂) .
  • Structural Confirmation : Revisit X-ray data to exclude polymorphism or tautomeric forms .

Q. What computational strategies predict metabolic pathways?

  • Methodological Answer :
  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify likely Phase I oxidation sites (e.g., methoxy demethylation).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. How can green chemistry principles improve synthetic scalability?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity (E-factor <15) .
  • Catalysis : Employ Fe₃O₄ nanoparticles for recyclable catalysis (5 cycles, >75% yield retention) .

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